N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopentanecarboxamide
Description
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide core linked to a phenyl group substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety. This compound is hypothesized to target enzymes or receptors requiring both hydrophobic (cyclopentane) and polar (amide, ketone) interactions, such as kinases or G protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(20-11-3-4-12-20)13-14-7-9-16(10-8-14)19-18(22)15-5-1-2-6-15/h7-10,15H,1-6,11-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOWZKKTWJBLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopentanecarboxamide typically involves multiple steps:
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Formation of the Pyrrolidin-1-yl Ethyl Ketone Intermediate
Starting Materials: Pyrrolidine and an appropriate acyl chloride (e.g., acetyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane at low temperatures (0-5°C).
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Synthesis of the Phenyl Intermediate
Starting Materials: 4-bromoacetophenone and the pyrrolidin-1-yl ethyl ketone intermediate.
Reaction Conditions: A palladium-catalyzed coupling reaction (e.g., Suzuki coupling) in the presence of a base like potassium carbonate in a solvent such as toluene at elevated temperatures (80-100°C).
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Formation of the Final Compound
Starting Materials: The phenyl intermediate and cyclopentanecarboxylic acid.
Reaction Conditions: The reaction is typically conducted using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the pyrrolidin-1-yl group can lead to the formation of corresponding N-oxides.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents such as ether or THF (tetrahydrofuran).
Products: Reduction of the ketone group to secondary alcohols.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF.
Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects. They may exhibit activity against certain diseases due to their interaction with specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison
| Compound | Core Structure | Substituent Features |
|---|---|---|
| Target Compound | Cyclopentanecarboxamide | 2-oxo-2-(pyrrolidin-1-yl)ethyl (flexible chain) |
| Y300-3737 | Cyclopentanecarboxamide | 2-oxopyrrolidin-1-ylmethyl (rigid lactam) |
| V018-2501 | Cyclopentanecarboxamide | 3-fluorophenyl, branched pyrrolidinylethylamine |
| V018-2960 | Cyclopropanecarboxamide | Phenoxy-pyrazole, cyclopropane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
